{Spiro[2.5]octan-6-yl}methanamine hydrochloride
Overview
Description
{Spiro[2.5]octan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.69 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Scientific Research Applications
{Spiro[2.5]octan-6-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Safety and Hazards
Preparation Methods
The synthesis of {Spiro[2.5]octan-6-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where an amine group is introduced to the spirocyclic core.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Chemical Reactions Analysis
{Spiro[2.5]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Mechanism of Action
The mechanism of action of {Spiro[2.5]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
{Spiro[2.5]octan-6-yl}methanamine hydrochloride can be compared with other spirocyclic amines, such as:
{Spiro[2.5]octan-5-yl}methanamine hydrochloride: Similar in structure but with a different position of the methanamine group.
{Spiro[3.5]nonan-6-yl}methanamine hydrochloride: Features a larger spirocyclic ring, leading to different chemical and biological properties.
{Spiro[2.4]heptan-6-yl}methanamine hydrochloride: A smaller spirocyclic ring, resulting in distinct reactivity and applications
These comparisons highlight the uniqueness of {Spiro[2
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-8-1-3-9(4-2-8)5-6-9;/h8H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQGAGRRZZQWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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